

# Application Notes: Roche Elecsys sTREM-1 Assay for Nangibotide Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Nangibotide |           |
| Cat. No.:            | B13913194   | Get Quote |

### Introduction

These application notes provide a comprehensive overview of the use of the Roche Elecsys® platform for the quantitative measurement of soluble Triggering Receptor Expressed on Myeloid cells-1 (sTREM-1) in human plasma. This biomarker is critical for patient stratification and monitoring in clinical studies of **Nangibotide** (formerly LR12), a first-in-class TREM-1 inhibitor developed by Inotrem.

Nangibotide is a synthetic 12-amino-acid peptide that acts as a decoy receptor, inhibiting the TREM-1 pathway, which is a key amplifier of the innate immune response.[1][2] In conditions like septic shock, hyperactivation of the TREM-1 pathway can lead to an uncontrolled inflammatory cascade, organ dysfunction, and death.[3] Elevated levels of sTREM-1, the soluble form of the receptor, are indicative of TREM-1 pathway activation and have been associated with disease severity and poor outcomes in septic shock.[4][5] Consequently, sTREM-1 serves as a pivotal mechanism-based biomarker to identify patients most likely to benefit from Nangibotide therapy.[6][7]

Inotrem has collaborated with Roche Diagnostics to develop and utilize a robust sTREM-1 immunoassay on the fully automated Elecsys®/Cobas® e platform for its clinical trial programs, including the Phase 2b ASTONISH and Phase 3 ACCURATE trials.[7] This combination of a targeted therapy and a companion diagnostic embodies a precision medicine approach in the critical care setting.[1][8]



## **Signaling Pathway and Mechanism of Action**

The TREM-1 signaling pathway amplifies inflammation initiated by pattern recognition receptors like Toll-like receptors (TLRs). Upon binding of its yet-unidentified ligand, TREM-1 associates with the transmembrane adaptor protein DAP12. This interaction leads to the phosphorylation of DAP12's ITAM motif, recruitment of the kinase Syk, and activation of downstream signaling cascades involving PI3K, ERK, and ultimately the transcription factor NF-kB.[9][10][11] This results in the increased production of pro-inflammatory cytokines and chemokines, amplifying the inflammatory response.[12]

**Nangibotide** acts as a TREM-1 inhibitor. As a peptide fragment derived from the TREM-like transcript-1 (TLT-1), it competitively binds the TREM-1 ligand, preventing it from activating the TREM-1 receptor.[2][13][14] This blockade dampens the excessive inflammatory signaling cascade.





TREM-1 Signaling and Nangibotide's Mechanism of Action

Click to download full resolution via product page

**Caption:** TREM-1 signaling and **Nangibotide**'s mechanism of action.



## **Quantitative Data from Nangibotide Clinical Trials**

The Elecsys sTREM-1 assay is used to stratify septic shock patients into "high" and "low" sTREM-1 populations. The cutoff for defining a "high" sTREM-1 level has been refined through clinical studies to identify the patient population with the highest risk of mortality and the most significant potential to benefit from **Nangibotide**.

**Table 1: sTREM-1 Cutoff Values and Patient Stratification** 

in Nangibotide Trials

| Clinical Trial                              | sTREM-1 Cutoff for "High"<br>Population | Rationale / Reference                                                                                              |
|---------------------------------------------|-----------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| ASTONISH (Phase 2b) -<br>Predefined         | ≥ 400 pg/mL                             | Established from observational studies and Phase 2a data.[6] [15]                                                  |
| ASTONISH (Phase 2b) - Post-<br>hoc Analysis | ≥ 532 pg/mL                             | Identified as a cutoff showing a more pronounced treatment effect.[6]                                              |
| ASTONISH (Phase 2b) -<br>Optimal Prognostic | ≥ 1050 pg/mL                            | Defined as the optimal cutoff for predicting mortality and treatment response, stratifying ~50% of patients.[3][8] |

# Table 2: Summary of Efficacy Results from ASTONISH (Phase 2b) Trial

Data presented for the high-dose (1.0 mg/kg/h) **Nangibotide** group versus placebo in the high sTREM-1 patient population.



| Outcome<br>Measure                                | sTREM-1<br>Cutoff | Placebo<br>Group | Nangibotide<br>Group | Result / p-<br>value                           | Reference |
|---------------------------------------------------|-------------------|------------------|----------------------|------------------------------------------------|-----------|
| Change in<br>SOFA Score<br>(Baseline to<br>Day 5) | ≥ 400 pg/mL       | -                | -                    | Mean Difference: 1.39 (vs Placebo)             | [6]       |
| Change in<br>SOFA Score<br>(Baseline to<br>Day 5) | ≥ 532 pg/mL       | -                | -                    | Clinically relevant improvement (≥2 points)    | [6]       |
| Change in<br>SOFA Score<br>(Baseline to<br>Day 5) | ≥ 1050 pg/mL      | -                | -                    | Mean Difference: -2.5 (vs Placebo); p=0.007    | [1]       |
| 28-Day<br>Mortality                               | ≥ 400 pg/mL       | 31% (23/75)      | 28% (25/88)          | -                                              | [6]       |
| Shock<br>Reversal                                 | ≥ 1050 pg/mL      | -                | -                    | +22.2%<br>increase (vs<br>Placebo);<br>p=0.006 | [1]       |

SOFA: Sequential Organ Failure Assessment

## **Experimental Protocols**

## Protocol: sTREM-1 Measurement using Roche Elecsys® Technology

This protocol describes the general workflow for the quantitative determination of sTREM-1 in human plasma samples using a Roche Cobas® e series immunoassay analyzer (e.g., Cobas e 411, e 601/602, e 801). The assay employs a sandwich immunoassay principle with electrochemiluminescence (ECL) detection technology.[16][17][18]



#### 4.1.1 Principle of the ECL Assay The Elecsys® sTREM-1 assay is a sandwich immunoassay.

- Incubation 1: The patient sample (containing sTREM-1 antigen) is incubated with a biotinylated monoclonal sTREM-1-specific antibody and a monoclonal sTREM-1-specific antibody labeled with a ruthenium complex, forming a sandwich complex.
- Incubation 2: Streptavidin-coated magnetic microparticles are added. The biotinylated antibody attaches the entire sandwich complex to the solid phase via the strong streptavidinbiotin interaction.
- Measurement: The reaction mixture is aspirated into the measuring cell where the
  microparticles are magnetically captured onto the surface of an electrode. Unbound
  substances are removed. A defined voltage is then applied to the electrode, inducing a
  chemiluminescent emission from the ruthenium complex, which is measured by a
  photomultiplier tube.
- Quantification: The resulting light signal is directly proportional to the concentration of sTREM-1 in the sample. The analyzer calculates the analyte concentration by comparing the ECL signal to a multi-point calibration curve.[16][17]

#### 4.1.2 Materials and Equipment

- Roche Cobas® e series immunoassay analyzer (e.g., Cobas e 411).[18][19]
- Elecsys® sTREM-1 Reagent Kit (containing biotinylated antibody, ruthenium-labeled antibody, and streptavidin-coated microparticles).
- Elecsys® sTREM-1 Calibrators (Cal1, Cal2).
- Elecsys® PreciControl sTREM-1 (Levels 1 and 2).
- ProCell M / ProCell II M and CleanCell M / CleanCell II M solutions.
- Sample collection tubes (e.g., Lithium Heparin or K2/K3-EDTA plasma).
- Standard laboratory equipment (centrifuge, pipettes).

#### 4.1.3 Sample Handling



- Collection: Collect whole blood in appropriate plasma collection tubes.
- Processing: Centrifuge samples according to tube manufacturer's instructions (e.g., 2000 x g for 10 minutes) within 2 hours of collection to separate plasma from blood cells.
- Storage: Analyze samples immediately. If delayed, store plasma at 2-8°C for up to 24 hours. For longer storage, aliquot and freeze at -20°C or below. Avoid repeated freeze-thaw cycles.

#### 4.1.4 Assay Procedure (Automated)

- System Preparation: Ensure the Cobas® e analyzer has sufficient system reagents (ProCell, CleanCell) and has passed all required maintenance and quality control checks.
- Reagent Loading: Place the Elecsys® sTREM-1 reagent kit, calibrators, and controls onto the reagent disk/rack of the analyzer. The system reads the barcode information for reagent identification and lot tracking.
- Calibration: Perform a 2-point calibration as required by the system (typically upon new reagent lot registration).
- Quality Control: Run sTREM-1 controls (e.g., PreciControl Levels 1 and 2) to validate the calibration and ensure system performance is within acceptable limits.
- Sample Loading: Place patient plasma samples in sample cups or tubes into the sample disk or racks.
- Test Execution: The analyzer automatically performs all assay steps: pipetting of sample and reagents, incubations, magnetic separation, washing, ECL signal generation, and detection.
   [16][20]
- Result Reporting: The sTREM-1 concentration (in pg/mL) is automatically calculated and reported.

### **Workflow for Patient Stratification in a Clinical Trial**

The following diagram illustrates the logical workflow for using the Elecsys® sTREM-1 assay to enroll and stratify patients in a **Nangibotide** clinical trial, such as ASTONISH or ACCURATE.[6] [7][21]





Click to download full resolution via product page

**Caption:** Patient stratification workflow using the Elecsys sTREM-1 assay.

## Conclusion



The Roche Elecsys® sTREM-1 immunoassay is an integral component of the clinical development of **Nangibotide**. Its use on a fully automated, high-throughput platform provides rapid and reliable quantification of sTREM-1, enabling a biomarker-guided, precision medicine strategy for treating septic shock. The data generated from the ASTONISH trial demonstrates the utility of sTREM-1 in identifying a patient subpopulation with a dysregulated TREM-1 pathway that shows a significant clinical benefit from **Nangibotide** treatment. These application notes provide the foundational data and protocols for researchers and drug development professionals working in this innovative area of critical care medicine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Inotrem's Precision Medicine Strategy Shows Breakthrough Results for Septic Shock Treatment with Nangibotide [trial.medpath.com]
- 2. inotrem.com [inotrem.com]
- 3. labiotech.eu [labiotech.eu]
- 4. Nangibotide in patients with septic shock: a Phase 2a randomized controlled clinical trial |
   Semantic Scholar [semanticscholar.org]
- 5. Rationale and protocol for the efficacy, safety and tolerability of nangibotide in patients with septic shock (ASTONISH) phase IIb randomised controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prospective evaluation of the efficacy, safety, and optimal biomarker enrichment strategy for nangibotide, a TREM-1 inhibitor, in patients with septic shock (ASTONISH): a double-blind, randomised, controlled, phase 2b trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA Approves Inotrem's Phase 3 Trial for Nangibotide in Septic Shock [synapse.patsnap.com]
- 8. inotrem.com [inotrem.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Triggering receptor expressed on myeloid cells-1 (TREM-1): a new player in antiviral immunity? PMC [pmc.ncbi.nlm.nih.gov]







- 11. The TREM-1/DAP12 pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The triggering receptor expressed on myeloid cells (TREM) in inflammatory bowel disease pathogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nangibotide Wikipedia [en.wikipedia.org]
- 14. Nangibotide | C54H83N15O21S2 | CID 165360157 PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. research.regionh.dk [research.regionh.dk]
- 16. pcbtechusa.com [pcbtechusa.com]
- 17. bioprom.gr [bioprom.gr]
- 18. diagnostics.roche.com [diagnostics.roche.com]
- 19. diagnostics.roche.com [diagnostics.roche.com]
- 20. bioagilytix.com [bioagilytix.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Application Notes: Roche Elecsys sTREM-1 Assay for Nangibotide Clinical Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13913194#use-of-roche-s-elecsys-for-strem-1-measurement-in-nangibotide-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com